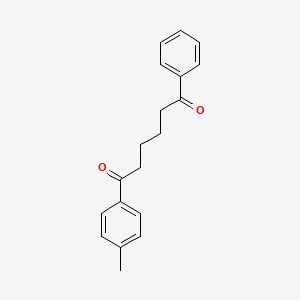
1-(4-Methylphenyl)-6-phenylhexane-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-6-phenylhexane-1,6-dione is an organic compound characterized by the presence of two ketone groups at the first and sixth positions of a hexane chain, with a 4-methylphenyl group attached to the first carbon and a phenyl group attached to the sixth carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-6-phenylhexane-1,6-dione typically involves the reaction of 4-methylbenzaldehyde with phenylacetic acid under acidic conditions to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)-6-phenylhexane-1,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
科学研究应用
1-(4-Methylphenyl)-6-phenylhexane-1,6-dione has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(4-Methylphenyl)-6-phenylhexane-1,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings may interact with hydrophobic regions of proteins, affecting their activity.
相似化合物的比较
4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups.
1-(4-Methylphenyl)-1-propanone: Another aromatic ketone with a shorter carbon chain.
Uniqueness: 1-(4-Methylphenyl)-6-phenylhexane-1,6-dione is unique due to its extended carbon chain and the presence of two ketone groups, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
106696-59-7 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-6-phenylhexane-1,6-dione |
InChI |
InChI=1S/C19H20O2/c1-15-11-13-17(14-12-15)19(21)10-6-5-9-18(20)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
InChI 键 |
XYMPMFPGPNDVHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


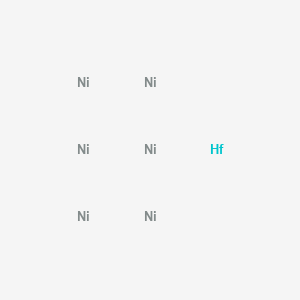
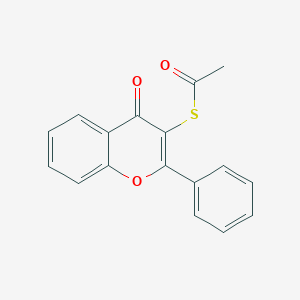

![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
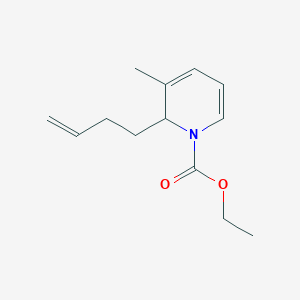

![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)

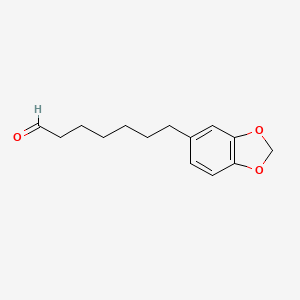
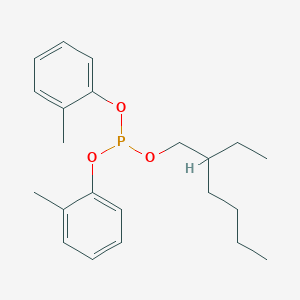
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
